molecular formula C7H12N4 B12815564 N'-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide

N'-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide

Cat. No.: B12815564
M. Wt: 152.20 g/mol
InChI Key: IRQDKESGNACMQU-UXBLZVDNSA-N
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Description

N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide typically involves the reaction of imidazole derivatives with dimethylacetamide under specific conditions. One common method includes the use of triethylamine as a base and acyl or sulfonyl chlorides as reagents . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .

Scientific Research Applications

N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1H-Imidazol-2-yl)-N,N-dimethylacetimidamide is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for further research and development .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(1H-imidazol-2-yl)-N,N-dimethylethanimidamide

InChI

InChI=1S/C7H12N4/c1-6(11(2)3)10-7-8-4-5-9-7/h4-5H,1-3H3,(H,8,9)/b10-6+

InChI Key

IRQDKESGNACMQU-UXBLZVDNSA-N

Isomeric SMILES

C/C(=N\C1=NC=CN1)/N(C)C

Canonical SMILES

CC(=NC1=NC=CN1)N(C)C

Origin of Product

United States

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